NOS Isoform Inhibition Potency vs. L-NAME
L-NIO dihydrochloride demonstrates a distinct inhibition profile against the three NOS isoforms compared to other commonly used, non-selective inhibitors like L-NAME. L-NIO shows Ki values of 1.7 µM for nNOS, 3.9 µM for eNOS, and 3.9 µM for iNOS . In contrast, L-NAME exhibits a different rank order of potency with reported Ki values of 4.4 µM for iNOS (mouse), 15 nM for nNOS (bovine), and 39 nM for eNOS (human) . This highlights that while L-NAME is more potent at inhibiting constitutive NOS isoforms (nNOS and eNOS) in some assays, L-NIO provides a more balanced, non-selective inhibition across all three isoforms, particularly at the micromolar level for iNOS.
eNOS Ki 3.9 µM
iNOS Ki 3.9 µM vs nNOS 15 nM
eNOS 39 nM
iNOS 4.4 µM
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | nNOS: 1.7 µM; eNOS: 3.9 µM; iNOS: 3.9 µM |
| Comparator Or Baseline | L-NAME: nNOS (bovine): 15 nM; eNOS (human): 39 nM; iNOS (mouse): 4.4 µM |
| Quantified Difference | L-NIO Ki for nNOS is ~113-fold higher (less potent) than L-NAME. L-NIO Ki for eNOS is ~100-fold higher. L-NIO Ki for iNOS is comparable to L-NAME. |
| Conditions | Ki values determined from in vitro enzyme assays on purified or recombinant NOS isoforms from various species. Note differences in species origin for comparator data. |
Why This Matters
This distinct inhibition profile allows researchers to choose L-NIO for experiments requiring balanced, non-selective NOS inhibition at micromolar concentrations, a characteristic not shared by L-NAME.
